

Enavogliflozin: A Comparative Efficacy Analysis Against Other SGLT2 Inhibitors

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Compound of Interest

Compound Name: *Enavogliflozin*

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This guide provides an objective comparison of the efficacy of **Enavogliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class. The analysis is based on available data from clinical trials and published research, with a focus on key performance metrics relevant to the treatment of type 2 diabetes mellitus (T2DM).

Executive Summary

Enavogliflozin has demonstrated significant efficacy in glycemic control, comparable or, in specific patient populations, superior to Dapagliflozin. Clinical trial data consistently show that **Enavogliflozin** effectively reduces HbA1c, fasting plasma glucose, body weight, and blood pressure. As a potent and selective SGLT2 inhibitor, its mechanism of action aligns with the established benefits of this class of drugs, including the potential for cardiovascular and renal protection. However, direct comparative efficacy data against Empagliflozin and Canagliflozin are limited, and long-term cardiovascular and renal outcome data for **Enavogliflozin** are still forthcoming from ongoing trials such as the ENVELOP study.

Data Presentation

The following tables summarize the quantitative data from key clinical trials involving **Enavogliflozin**.

Table 1: Efficacy of **Enavogliflozin** Monotherapy vs. Placebo (24 Weeks)

Efficacy Endpoint	Enavogliflozin (0.3 mg)	Placebo
Change in HbA1c (%)	-0.99 (placebo-adjusted)	-
Change in Fasting Plasma Glucose (mg/dL)	-40.1 (place-adjusted)	-
Change in Body Weight (kg)	-2.5 (placebo-adjusted)	-
Proportion of Patients Achieving HbA1c <7.0%	71%	24%

Table 2: Comparative Efficacy of **Enavogliflozin** vs. Dapagliflozin as Add-on to Metformin (24 Weeks)

Efficacy Endpoint	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c (%)	-0.80	-0.75
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL)	-32.53	-29.14
Change in Body Weight (kg)	-3.77	-3.58
Change in Systolic Blood Pressure (mmHg)	-5.93	-6.57
Change in Diastolic Blood Pressure (mmHg)	-5.41	-4.26
Proportion of Patients Achieving HbA1c <7.0%	61%	62%

Table 3: Comparative Efficacy of **Enavogliflozin** vs. Dapagliflozin in Patients with Mild Renal Impairment (eGFR 60 to <90 mL/min/1.73m²) (24 Weeks Pooled Analysis)

Efficacy Endpoint	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)
Adjusted Mean Change in HbA1c (%)	-0.94	-0.77
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL)	Statistically significant reduction compared to dapagliflozin	-

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully publicly available. However, based on published study designs and clinical trial registrations, the general methodologies are as follows:

Enavogliflozin Monotherapy Trial:

- Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, phase III trial.
- Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.
- Intervention: **Enavogliflozin** 0.3 mg once daily versus placebo.
- Primary Endpoint: Change in HbA1c from baseline at week 24.
- Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, and changes in fasting plasma glucose and body weight.

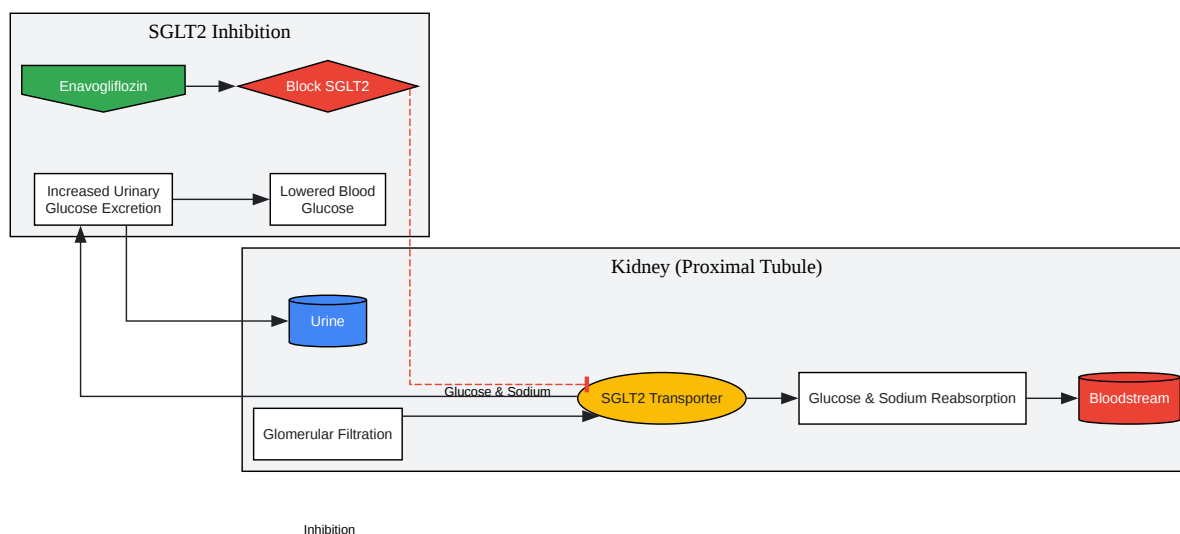
Enavogliflozin as Add-on to Metformin Trial (NCT04634500):

- Design: A 24-week, multicenter, randomized, double-blind, active-controlled, phase III non-inferiority trial.[\[1\]](#)
- Participants: Patients with type 2 diabetes inadequately controlled on metformin alone.
- Intervention: **Enavogliflozin** 0.3 mg once daily or Dapagliflozin 10 mg once daily, in addition to metformin.

- Primary Endpoint: Change in HbA1c from baseline at week 24, with a non-inferiority margin of 0.35%.^[1]
- Secondary Endpoints: Changes in fasting plasma glucose, body weight, and blood pressure.

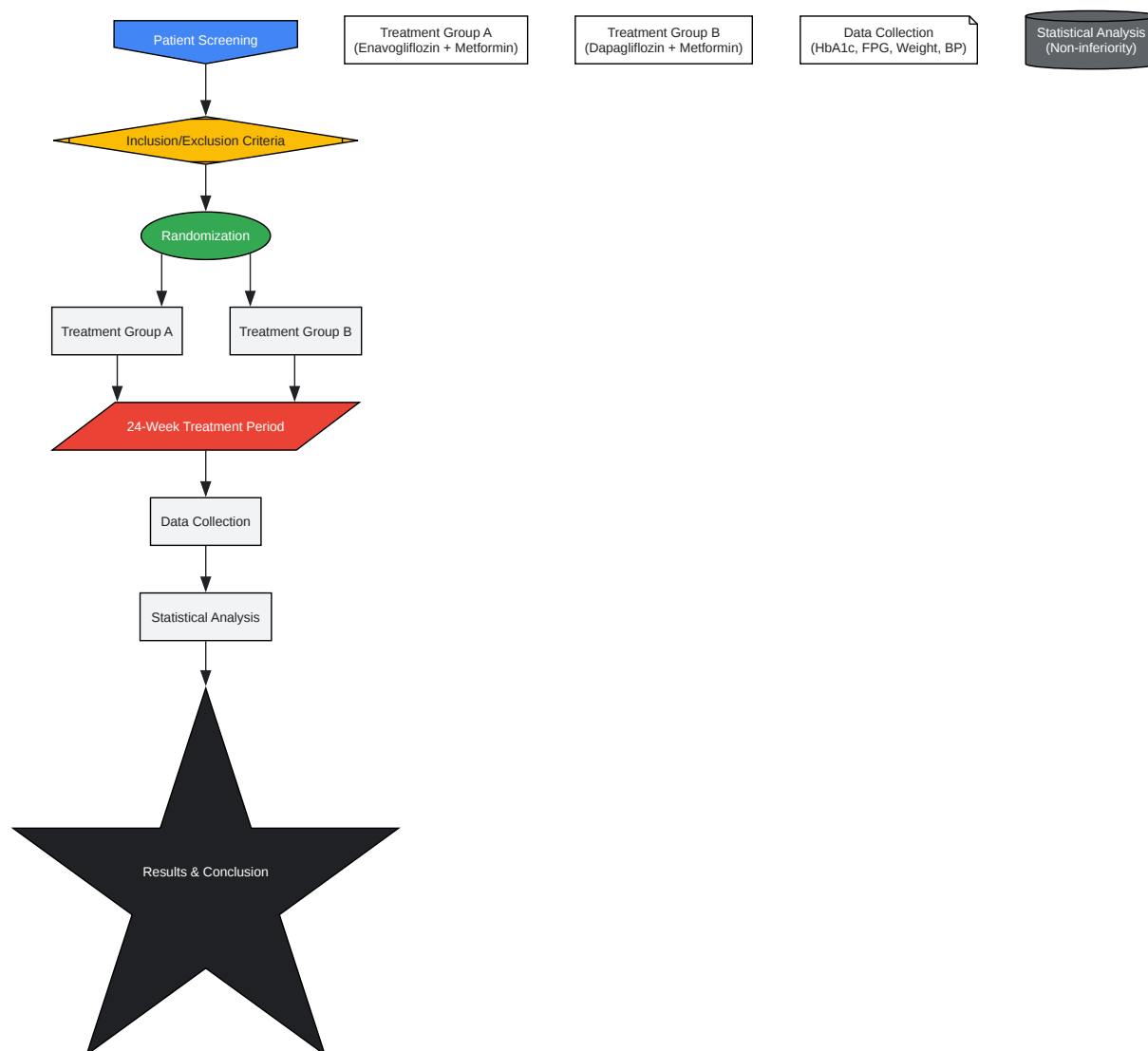
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of SGLT2 inhibitors like **Enavogliflozin** in the kidney.



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Caption: Generalized workflow for a comparative clinical trial of SGLT2 inhibitors.

Limitations

It is crucial to acknowledge the limitations of this comparative guide. The available data for **Enavogliflozin** is primarily from clinical trials sponsored by the manufacturer, and direct head-to-head comparisons with Empagliflozin and Canagliflozin are not yet available in the public domain. The long-term cardiovascular and renal outcomes of **Enavogliflozin** are currently under investigation in the ENVELOP trial, and the results are not yet known.^{[2][3][4]}

Furthermore, detailed, publicly accessible experimental protocols for the completed trials are limited. This guide will be updated as more data becomes available.

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References

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